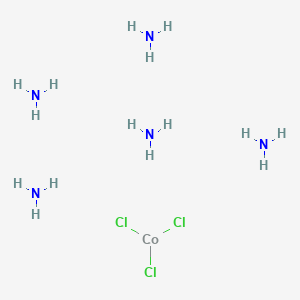
Mibefradil dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mibefradil (dihydrochloride hydrate) is a long-acting calcium channel antagonist primarily used as an antihypertensive agent. It selectively blocks low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels, making it unique among calcium channel blockers .
准备方法
Synthetic Routes and Reaction Conditions
Mibefradil (dihydrochloride hydrate) is synthesized through a multi-step process involving the reaction of various organic compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then hydrating it to achieve the hydrate form .
Industrial Production Methods
Industrial production of Mibefradil (dihydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
化学反应分析
Types of Reactions
Mibefradil (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzimidazole and tetrahydronaphthalene moieties can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Mibefradil (dihydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
作用机制
Mibefradil (dihydrochloride hydrate) exerts its effects by selectively blocking T-type calcium channels, which are involved in the regulation of calcium influx into cells. This blockade leads to vasodilation in vascular smooth muscle, reducing peripheral vascular resistance and lowering blood pressure. The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate .
相似化合物的比较
Similar Compounds
Verapamil: Another calcium channel blocker that primarily targets L-type calcium channels.
Nifedipine: A dihydropyridine calcium channel blocker that also targets L-type calcium channels.
Diltiazem: A benzothiazepine calcium channel blocker with effects on both T-type and L-type calcium channels
Uniqueness
Mibefradil (dihydrochloride hydrate) is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity contributes to its distinct pharmacological profile and therapeutic potential .
属性
分子式 |
C29H42Cl2FN3O4 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC 名称 |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |
InChI |
InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |
InChI 键 |
IZSWBBGKLWFDOC-YKXHUFBBSA-N |
手性 SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
规范 SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

